molecular formula C12H13NOS2 B4794786 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide

4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide

Cat. No.: B4794786
M. Wt: 251.4 g/mol
InChI Key: UQZGRDSSKKTDDA-UHFFFAOYSA-N
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Description

4,5-Dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide is a complex organic compound characterized by its unique molecular structure, which includes a thiophene ring substituted with methyl groups and a carboxamide group linked to a thienylmethyl moiety

Preparation Methods

The synthesis of 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide typically involves multiple steps, starting with the preparation of the thiophene core. One common synthetic route includes the following steps:

  • Thiophene Derivative Synthesis: : The thiophene ring is synthesized using methods such as the Gewald reaction, which involves the condensation of α-aminonitriles with ketones in the presence of elemental sulfur.

  • Methylation: : The thiophene ring is methylated using reagents like methyl iodide or dimethyl sulfate to introduce the methyl groups at the 4 and 5 positions.

  • Carboxamide Formation: : The carboxamide group is introduced by reacting the methylated thiophene with thionyl chloride to form the corresponding acid chloride, followed by reaction with 2-thienylmethylamine to yield the final product.

Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing environmental impact and cost.

Chemical Reactions Analysis

4,5-Dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide undergoes various chemical reactions, including:

  • Oxidation: : The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to reduce the carboxamide group to an amine.

  • Substitution: : Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles replace substituents on the ring.

Common reagents and conditions used in these reactions include strong acids or bases, high temperatures, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions include various derivatives of the thiophene ring and carboxamide group.

Scientific Research Applications

This compound has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and is used in the study of thiophene chemistry.

  • Biology: : It can be used as a probe or inhibitor in biological studies to understand the interaction of thiophene derivatives with biological targets.

  • Medicine: : Potential medicinal applications include its use as a lead compound in drug discovery for treating various diseases.

  • Industry: : It can be employed in the development of new materials, such as organic semiconductors and polymers.

Mechanism of Action

The mechanism by which 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide exerts its effects depends on its molecular targets and pathways involved. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, leading to therapeutic effects. The exact mechanism would need to be elucidated through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

When compared to similar compounds, 4,5-dimethyl-N-(2-thienylmethyl)-3-thiophenecarboxamide stands out due to its unique structure and potential applications. Similar compounds include:

  • Methapyrilene: : A compound with a pyridine ring instead of a thiophene ring.

  • Thiophene-2-carboxylic acid: : A simpler thiophene derivative without the additional methyl groups and thienylmethyl moiety.

Properties

IUPAC Name

4,5-dimethyl-N-(thiophen-2-ylmethyl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NOS2/c1-8-9(2)16-7-11(8)12(14)13-6-10-4-3-5-15-10/h3-5,7H,6H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQZGRDSSKKTDDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1C(=O)NCC2=CC=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NOS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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